[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475042
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester -](/images/structure/VC13475042.png)
Specification
Molecular Formula | C17H31N3O3 |
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Molecular Weight | 325.4 g/mol |
IUPAC Name | tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)/t11-,13?,14?/m0/s1 |
Standard InChI Key | RHLFUOVDQAIGMZ-XGNXJENSSA-N |
Isomeric SMILES | C[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |
SMILES | CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Features
The compound’s structure integrates three key motifs:
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tert-Butyl carbamate: Provides steric bulk and stability, common in prodrug designs to enhance bioavailability .
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(S)-2-Aminopropionylamino group: The (S)-configuration at the α-carbon ensures stereoselective interactions with biological targets, critical for receptor binding .
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Cyclopropane-cyclohexyl system: The fused cyclohexyl-cyclopropane moiety contributes to conformational rigidity, potentially optimizing pharmacokinetic properties .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | |
Molar Mass | 325.45 g/mol |
CAS Number | 1354003-27-2 |
Stereochemistry | (S)-configuration at α-carbon |
Key Functional Groups | Carbamate, amide, cyclopropane |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step protocol:
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Amine Coupling: A cyclohexylamine derivative is coupled with (S)-2-aminopropionic acid using coupling agents like HBTU/HOBt or DCC .
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Carbamate Formation: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
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Cyclopropane Functionalization: Cyclopropanation is achieved through [2+1] cycloaddition or Simmons–Smith reactions .
Table 2: Representative Synthesis Steps
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Amide bond formation | HBTU, DIPEA, DMF, 0–25°C | 75% |
2 | Boc protection | Boc₂O, NaOH, THF/H₂O | 85% |
3 | Cyclopropane introduction | Zn(CH₂I)₂, CuCl, Et₂O | 60% |
Purification and Characterization
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
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Characterization:
Physicochemical Properties
Table 3: Experimental and Predicted Properties
Pharmacological and Industrial Applications
Medicinal Chemistry
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Intermediate in Anticoagulants: Serves as a precursor in synthesizing Edoxaban analogs, targeting Factor Xa inhibition .
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P2X3 Receptor Antagonism: Structural analogs show promise in treating chronic pain and urinary disorders by blocking ATP-gated ion channels .
Material Science
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Conformational Studies: The cyclopropane-cyclohexyl system is used to study steric effects in polymer backbones .
Future Directions
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